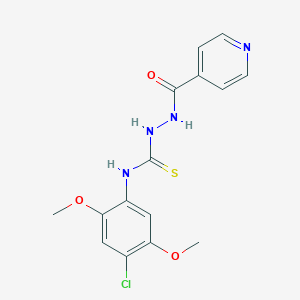
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide, also known as CIN-102, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using several methods, and its mechanism of action has been investigated in detail. In
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce the expression of p53. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of enoyl-ACP reductase and disrupt the cell wall synthesis of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to reduce the bacterial load in infected mice and improve lung pathology. N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent activity against cancer cells and Mycobacterium tuberculosis. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.
未来方向
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and tuberculosis. Another direction is to develop more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its effects on various signaling pathways.
合成方法
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been synthesized using several methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide followed by the reaction with carbon disulfide. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide in the presence of thionyl chloride and then reacting the resulting product with carbon disulfide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been achieved using microwave-assisted methods.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been studied for its potential use in treating various diseases, including cancer and tuberculosis. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected mice.
属性
产品名称 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide |
|---|---|
分子式 |
C15H15ClN4O3S |
分子量 |
366.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-8-11(13(23-2)7-10(12)16)18-15(24)20-19-14(21)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI 键 |
ARWZQFGULHCSHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-[(3,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216400.png)




![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)
![Ethyl 1-[(4-sulfamoylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216409.png)


![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)

